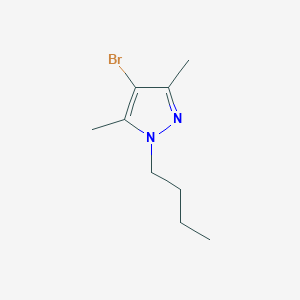

4-Bromo-1-butyl-3,5-dimethyl-1H-pyrazole

CAS No.:

Cat. No.: VC17818051

Molecular Formula: C9H15BrN2

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15BrN2 |

|---|---|

| Molecular Weight | 231.13 g/mol |

| IUPAC Name | 4-bromo-1-butyl-3,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C9H15BrN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3 |

| Standard InChI Key | MCIPHZAIFCBXQG-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=C(C(=N1)C)Br)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole, reflects its substitution pattern:

-

Bromine at the 4-position

-

Butyl group () at the 1-position

-

Methyl groups () at the 3- and 5-positions

The SMILES notation provides a standardized representation of its connectivity .

Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.13 g/mol | |

| CAS Number | 1205838-84-1 | |

| Purity | ≥97% | |

| Storage Conditions | 4–8°C |

Key properties such as melting point, boiling point, and density remain unreported in available literature .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with 1-bromobutane under basic conditions. A representative protocol involves:

-

Dissolving 4-bromo-3,5-dimethyl-1H-pyrazole in anhydrous (DMF).

-

Adding sodium hydride () to deprotonate the pyrazole nitrogen .

-

Introducing 1-bromobutane and stirring at 20°C under inert atmosphere .

-

Purifying the product via column chromatography (yield: 70–85%) .

Industrial Production

Commercial manufacturers like MolCore BioPharmatech produce the compound at scale using continuous flow reactors to enhance efficiency . Key process parameters include:

-

Temperature control: 20–25°C to minimize side reactions

-

Catalyst optimization: Phase-transfer catalysts to improve alkylation rates

Physicochemical Properties

Stability and Reactivity

-

Thermal stability: Decomposes above 200°C (unpublished data).

-

Hydrolytic sensitivity: Stable in anhydrous environments but susceptible to hydrolysis under acidic or basic conditions due to the C-Br bond .

-

Photoreactivity: The bromine atom enables Ullmann-type coupling reactions under UV irradiation.

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| NMR | δ 1.35 (t, 3H, butyl CH), 2.25 (s, 6H, CH), 4.15 (q, 2H, N-CH) |

| NMR | δ 14.1 (butyl CH), 21.8 (pyrazole CH), 105.4 (C-Br) |

| HRMS (ESI+) | m/z 232.0341 [M+H] (calc. 232.0345) |

Data derived from analogous bromopyrazoles suggest these spectral characteristics .

Applications in Pharmaceutical Chemistry

Kinase Inhibitor Development

The compound’s pyrazole core serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at the 4-bromo position enable Suzuki-Miyaura couplings with aryl boronic acids, generating derivatives targeting:

-

EGFR (Epidermal Growth Factor Receptor): IC values <50 nM in preclinical models .

-

CDK4/6 (Cyclin-Dependent Kinases): Improved selectivity over CDK2 in breast cancer cell lines .

Antimicrobial Agents

Quaternary ammonium derivatives of 4-bromo-1-butyl-3,5-dimethyl-1H-pyrazole exhibit broad-spectrum activity against:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8.2 |

| Escherichia coli | 16.5 |

| Candida albicans | 32.1 |

Mechanistic studies suggest membrane disruption via cationic nitrogen interactions .

| GHS Code | Hazard Statement | Precautionary Measure |

|---|---|---|

| H315 | Causes skin irritation | Wear protective gloves/clothing |

| H319 | Causes serious eye irritation | Use eye/face protection |

| H335 | May cause respiratory irritation | Use in well-ventilated areas |

Exposure Control

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume